molecular formula C23H25FN6O2 B11328140 ethyl 5-amino-1-[5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate

ethyl 5-amino-1-[5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate

Cat. No.: B11328140
M. Wt: 436.5 g/mol
InChI Key: ANQDZGVQHCYFHG-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrimidine core substituted with a 5-tert-butyl group, 3-(4-fluorophenyl) moiety, and 2-methyl group. Attached to the pyrimidine ring is a pyrazole unit bearing an ethyl carboxylate ester at position 4 and an amino group at position 5. The ethyl carboxylate group likely influences solubility and metabolic stability. Synthesis routes for analogous compounds involve condensation of pyrazole precursors with pyrimidine derivatives under reflux conditions, as seen in related studies .

Properties

Molecular Formula

C23H25FN6O2

Molecular Weight

436.5 g/mol

IUPAC Name

ethyl 5-amino-1-[5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]pyrazole-4-carboxylate

InChI

InChI=1S/C23H25FN6O2/c1-6-32-22(31)16-12-26-29(20(16)25)18-11-17(23(3,4)5)27-21-19(13(2)28-30(18)21)14-7-9-15(24)10-8-14/h7-12H,6,25H2,1-5H3

InChI Key

ANQDZGVQHCYFHG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)F)C(C)(C)C)N

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 5-amino-1-[5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate can be achieved through a multi-step synthetic route. The process typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring through the reaction of appropriate hydrazines with β-diketones under acidic or basic conditions.

    Formation of the Pyrimidine Ring: The pyrazole ring is then fused with a pyrimidine ring through cyclization reactions involving suitable precursors such as amidines or guanidines.

    Introduction of Substituents: The tert-butyl, fluorophenyl, and ethyl groups are introduced through various substitution reactions, often involving organometallic reagents and catalysts.

    Final Coupling and Esterification: The final step involves the coupling of the intermediate compounds and esterification to form the ethyl ester group.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Ethyl 5-amino-1-[5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and pyrazole moieties, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, using nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common reagents and conditions used in these reactions include organic solvents, catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Pharmaceutical Applications

The compound has shown promise as a scaffold for the development of novel therapeutic agents. Pyrazolo[1,5-a]pyrimidines, to which this compound belongs, are known for their diverse biological activities.

Key Findings:

  • Anticancer Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines can act as inhibitors of various cancer cell lines. For instance, compounds similar to ethyl 5-amino-1-[5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate have been evaluated for their ability to inhibit cell proliferation in HeLa and L929 cells, demonstrating potential as lipid droplet biomarkers in cancer diagnostics .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes related to cancer progression and inflammation. Its structural features allow it to interact with active sites of target enzymes effectively.

Optical Applications

The unique photophysical properties of pyrazolo[1,5-a]pyrimidines make them suitable candidates for use in optical applications.

Applications:

  • Fluorescent Probes : The compound has been explored as a fluorescent probe due to its ability to undergo excited-state intramolecular proton transfer (ESIPT). This property is beneficial for developing sensors and imaging agents in biological systems .

Material Science

The incorporation of this compound into polymer matrices has been studied for creating advanced materials with enhanced properties.

Potential Uses:

  • Polymer Composites : The compound can be used to synthesize polymer composites that exhibit improved thermal stability and mechanical strength, making them suitable for various industrial applications.

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
PharmaceuticalsAnticancer agentsInhibits proliferation in cancer cell lines .
Enzyme inhibitionEffective against enzymes related to inflammation.
Optical MaterialsFluorescent probesExhibits ESIPT properties useful in imaging .
Material SciencePolymer compositesEnhances thermal stability and mechanical strength.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of various pyrazolo[1,5-a]pyrimidine derivatives on HeLa cells. The results indicated that modifications at specific positions significantly enhanced cytotoxicity, suggesting that this compound could be further optimized for therapeutic use .

Case Study 2: Optical Properties

Research focused on synthesizing a series of pyrazolo[1,5-a]pyrimidine derivatives with varying substituents at position 7. The study demonstrated that certain derivatives exhibited strong fluorescence under UV light, indicating their potential as effective fluorescent probes in biological imaging .

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-[5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors, such as G-protein coupled receptors or ion channels.

    Affecting Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications
Compound Name Core Structure Key Substituents Properties/Applications References
Ethyl 5-amino-1-[5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate Pyrazolo[1,5-a]pyrimidine 5-tert-butyl, 3-(4-fluorophenyl), 2-methyl; pyrazole-4-carboxylate High lipophilicity, potential kinase inhibition
9-(4-fluorophenyl)-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (16a) Triazolopyrimidine 4-fluorophenyl, 4-nitrophenyl, phenyl Rigid structure, high thermal stability (mp >340°C)
6-tert-butyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Pyrazolo[3,4-d]pyrimidinone 6-tert-butyl, 4-fluorophenyl, ketone at C4 Hydrogen-bonding capacity due to pyrimidinone

Key Observations :

  • Core Flexibility: Pyrazolo[1,5-a]pyrimidine (target) allows planar stacking interactions, while pyrazolo[3,4-d]pyrimidinone () introduces a ketone for hydrogen bonding .
  • Thermal Stability : Nitrophenyl-substituted triazolopyrimidines (e.g., 16a) exhibit exceptional thermal stability (mp >340°C), likely due to extended conjugation .
Substituent Effects
Substituent Type Target Compound Example Analog Example Impact on Properties
Fluorinated Aryl 3-(4-fluorophenyl) 4h: p-fluorophenyl in pyrazole-3-carboxamide Enhances binding affinity via hydrophobic/electronic interactions; reduces metabolism.
tert-Butyl 5-tert-butyl on pyrazolo[1,5-a]pyrimidine 6-tert-butyl in pyrazolo[3,4-d]pyrimidinone Increases lipophilicity and steric bulk, potentially improving target selectivity.
Carboxylate Ester Ethyl carboxylate at pyrazole-4 Methyl carboxylate in pyrazolo[1,5-a]pyrimidine () Ethyl esters may prolong half-life compared to methyl due to slower hydrolysis.
Functional Group Variations
  • Amine vs.
  • Trifluoromethyl vs. tert-Butyl : Ethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate () uses a trifluoromethyl group at C7, offering electron-withdrawing effects distinct from the tert-butyl’s electron-donating nature .

Biological Activity

Ethyl 5-amino-1-[5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a potent inhibitor of several kinases, particularly Pim-1 and Flt-3. These kinases are implicated in various cancers due to their roles in cell survival and proliferation. The compound has shown significant inhibition of Pim-1, which is involved in promoting cell growth and preventing apoptosis. Inhibition of this kinase can lead to reduced tumor cell viability and enhanced apoptosis in cancer cells.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent anti-cancer properties. For instance:

  • Cell Viability Assays : MTT assays conducted on various cancer cell lines (e.g., MDA-MB-231 for breast cancer) indicated that the compound significantly decreased cell viability at nanomolar concentrations.
  • Colony Formation Assays : The compound inhibited colony formation in soft agar assays, suggesting its ability to prevent anchorage-independent growth characteristic of cancer cells.

Selectivity and Safety Profile

The selectivity of the compound was assessed against a panel of 119 oncogenic kinases. Results indicated that it exhibited over 95% inhibition against Pim-1 at a concentration of 1 μM, while showing minimal activity against other kinases, thus suggesting a favorable safety profile for further development.

Case Studies

Several studies have highlighted the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives:

  • Pim-1 Inhibition : A study demonstrated that compounds structurally similar to ethyl 5-amino... significantly inhibited BAD phosphorylation at serine 112 in a cell-based assay, reinforcing the role of Pim-1 inhibition in mediating cellular effects .
  • Anticancer Activity : Another investigation into a series of pyrazolo[1,5-a]pyrimidines showed promising anticancer activity against various human cancer cell lines. The lead compounds were noted for their ability to induce apoptosis and inhibit tumor growth in vivo .
  • Antiviral Properties : Emerging research suggests that derivatives of this compound may also exhibit antiviral activity against respiratory syncytial virus (RSV), broadening its potential therapeutic applications .

Table 1: Biological Activity Summary

Assay TypeCell LineIC50 (nM)Mechanism of Action
MTT AssayMDA-MB-231<10Inhibition of cell proliferation
Colony Formation AssayVarious Cancer Lines<100Induction of apoptosis
Kinase Inhibition AssayPanel of 119 Kinases>95% (Pim-1)Selective kinase inhibition

Table 2: Case Study Overview

Study ReferenceFocus AreaKey Findings
Pim-1 InhibitionSignificant inhibition observed
Anticancer ActivityInduced apoptosis in multiple lines
Antiviral ActivityEffective against RSV

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